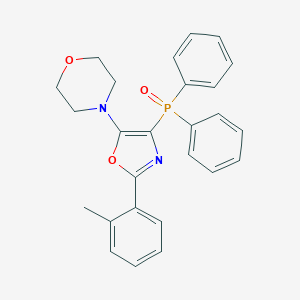![molecular formula C19H24N6O3 B400128 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE](/img/structure/B400128.png)
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom, which is further bonded to another nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its corresponding amine and aldehyde.
Substitution: The methoxy group on the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and aldehydes .
Wissenschaftliche Forschungsanwendungen
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
What sets 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE apart from similar compounds is its unique pentyl side chain. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C19H24N6O3 |
|---|---|
Molekulargewicht |
384.4g/mol |
IUPAC-Name |
8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O3/c1-4-5-6-11-25-15-16(24(2)19(27)22-17(15)26)21-18(25)23-20-12-13-7-9-14(28-3)10-8-13/h7-10,12H,4-6,11H2,1-3H3,(H,21,23)(H,22,26,27)/b20-12- |
InChI-Schlüssel |
VEHGTWOWDXOWGM-NDENLUEZSA-N |
SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Isomerische SMILES |
CCCCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B400048.png)

![3-{[(3-Chloro-4-methoxyphenyl)imino]methyl}[1,1'-biphenyl]-2-ol](/img/structure/B400051.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![N-[1-{[(1,1-dioxidotetrahydrothien-2-yl)amino]carbonyl}-2-(5-{4-nitrophenyl}-2-furyl)vinyl]-4-methylbenzamide](/img/structure/B400065.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]acrylamide](/img/structure/B400067.png)

